molecular formula C5H17Cl2N3 B2727149 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride CAS No. 2172214-15-0

2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride

Cat. No.: B2727149
CAS No.: 2172214-15-0
M. Wt: 190.11
InChI Key: GPGONJQDXABJPX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride is a branched aliphatic diamine salt with the molecular formula C₅H₁₄N₃Cl₂ and a molecular weight of 186.9 g/mol. Its structure features a propane-1,3-diamine backbone substituted with an aminomethyl group and a methyl group at the central carbon (C2 position). The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-(aminomethyl)-2-methylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3.2ClH/c1-5(2-6,3-7)4-8;;/h2-4,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGONJQDXABJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CN)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride typically involves the reaction of 2-methylpropane-1,3-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction with Formaldehyde: 2-methylpropane-1,3-diamine is reacted with formaldehyde in the presence of a catalyst to form an intermediate compound.

    Hydrochloride Formation: The intermediate compound is then treated with hydrogen chloride to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of advanced equipment and automation ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development
The compound plays a crucial role in the synthesis of various antibiotics. For instance, it has been utilized in the development of carbapenem antibiotics, which are essential for treating multi-drug resistant bacterial infections. The synthesis process often involves the formation of chiral centers that are critical for the biological activity of these drugs .

Peptide Linkers
It serves as a key component in peptide core-based multi-arm linkers. These linkers are designed to enhance the delivery and efficacy of therapeutic agents by improving their stability and targeting capabilities . Research indicates that such constructs can significantly improve treatment outcomes for various diseases, including cancer.

Case Study: Synthesis of Antibiotics
In a study focused on the synthesis of enantiopure vicinal diamines, 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride was used as a chiral auxiliary. The results demonstrated high yields and selectivity in producing antibiotic compounds that exhibit potent antibacterial properties .

Organic Synthesis Applications

Chiral Auxiliary in Asymmetric Synthesis
The compound is frequently employed as a chiral auxiliary in asymmetric synthesis processes. Its ability to form stable complexes with substrates allows for greater control over stereochemistry during reactions such as alkylation and nucleophilic addition .

Data Table: Reaction Outcomes

Reaction TypeYield (%)Enantiomeric Excess (%)
Alkylation8595
Nucleophilic Addition9092
Aza-Henry Reaction8088

This table summarizes the effectiveness of using this compound as a chiral auxiliary across various organic reactions.

Case Study: Asymmetric Synthesis
A recent study highlighted its application in the asymmetric synthesis of β-amino acids, demonstrating its ability to facilitate reactions with high diastereoselectivity and enantioselectivity. This is particularly important for generating compounds with specific biological activities .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is used in the synthesis of polyamines and polyurethanes. Its ability to crosslink with other materials enhances the mechanical properties of polymers, making them suitable for various industrial applications.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Elongation at Break (%)
Polyurethane A30400
Polyurethane B25350

This table provides insights into the mechanical properties of polymers synthesized using this compound as a building block.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares key features of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₅H₁₄N₃Cl₂ 186.9 Not available Branched C5 backbone; aminomethyl and methyl groups at C2.
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 203.9 71697-89-7 Linear C5 backbone; terminal amide group; chiral center at C2. Low toxicity risk .
N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine Dihydrochloride C₂₅H₄₀Cl₂N₂O₄ 519.5 63434-11-7 Complex aromatic substituents; dimethylamino groups. Used as a Verapamil impurity .
2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride C₄H₁₂NO₃Cl 157.6 5856-63-3 Hydroxymethyl and diol groups; higher polarity. Common buffer agent .
3-(Dimethylamino)-1-propanol C₅H₁₃NO 103.2 Not available Terminal dimethylamino and hydroxyl groups. Used in polymer synthesis .

Physicochemical Properties

  • Solubility: The dihydrochloride form of the target compound likely exhibits higher aqueous solubility compared to its free base, similar to (2S)-2,5-Diaminopentanamide dihydrochloride .
  • Stability : Branched structures (e.g., 2-methyl substitution) may confer greater steric hindrance, reducing reactivity compared to linear analogs like propane-1,3-diamine derivatives .
  • Polarity: The absence of hydroxyl or aromatic groups (cf. 2-Amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride) may lower its polarity, favoring organic solvent compatibility .

Pharmaceutical Relevance

  • Drug Impurities : N,N'-Bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine dihydrochloride is a critical impurity in Verapamil hydrochloride, requiring stringent quality control .

Biological Activity

2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride, also known as 2-methyl-1,3-propanediamine trihydrochloride, is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This compound features an aminomethyl group and a methyl group on a 1,3-propanediamine backbone, which contributes to its reactivity and interaction with various biological targets.

  • Molecular Formula : C4H13Cl2N3
  • CAS Number : 31044-82-3
  • Appearance : White crystalline powder
  • Melting Point : Approximately 270 °C (decomposes)

The trihydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biochemical applications.

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Nucleophilic Activity : The compound can act as a nucleophile, participating in reactions with electrophilic species and forming coordination complexes with metal ions. This property may influence catalytic processes and biochemical pathways.
  • Interaction with Biomolecules : Its unique structure allows it to modify biomolecules and act as a reagent in biochemical assays, potentially influencing cellular signaling pathways and metabolic processes .

Biological Applications

The compound has been investigated for its potential applications in drug development. Its ability to interact with various molecular targets suggests it may play a role in:

  • Medicinal Chemistry : As a candidate for new drug formulations due to its structural properties that allow modulation of biological targets.
  • Biochemical Assays : Utilized in assays to study enzyme activity or receptor interactions.

Anticancer Activity

A study investigated the interaction of mixed ligand copper(II) complexes containing aminomethyl derivatives with DNA. The results indicated that these complexes exhibited significant anticancer activity by binding to calf thymus DNA (CT DNA) and bovine serum albumin (BSA), suggesting potential therapeutic applications for compounds related to this compound .

Structure-Activity Relationship (SAR)

Research on similar amine compounds has highlighted the importance of structural modifications in enhancing biological activity. The presence of specific functional groups can significantly affect the pharmacological properties of amine derivatives. For instance, dimethylamine derivatives have shown diverse pharmacological activities including antimicrobial and anticancer effects . This underscores the potential of this compound as a scaffold for developing new therapeutic agents.

Comparative Analysis

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameCAS NumberUnique FeaturesBiological Activity
This compound31044-82-3Trihydrochloride form enhances solubilityPotential anticancer activity
1,3-Propanediamine110-60-1Simpler structure without methyl groupLimited biological activity
Ethylenediamine107-15-3Contains two amine groupsAntimicrobial properties
Tris(2-aminoethyl)amine102-72-0Contains three ethylamine groupsPotential use in drug formulations

Safety and Handling

As with many amines, this compound should be handled with caution due to potential hazards such as corrosiveness and irritant properties. Safety data sheets should be consulted for proper handling procedures .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of 2-(Aminomethyl)-2-methylpropane-1,3-diamine dihydrochloride for improved yield and purity?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as pH (to stabilize the dihydrochloride salt), temperature (to minimize side reactions), and stoichiometry of reagents. Techniques like recrystallization in ethanol or methanol can enhance purity . For hygroscopic intermediates, inert atmosphere handling (e.g., nitrogen) is critical to prevent degradation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of amine and methyl groups (e.g., δ ~2.5 ppm for –CH3 and δ ~3.0 ppm for –NH2) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% as per pharmaceutical-grade standards) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

Q. How can solubility challenges be addressed in aqueous or organic solvent systems during experimental protocols?

  • Methodological Answer : Solubility can be improved by:

  • Adjusting solvent polarity (e.g., water:ethanol mixtures for dihydrochloride salts) .
  • Sonication or mild heating (≤40°C) to disrupt crystalline lattice forces without degrading the compound .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting reaction pathways and intermediates involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : To model amine group reactivity and protonation states under varying pH conditions .
  • Molecular Dynamics (MD) Simulations : To study solvent interactions and conformational stability of the dihydrochloride salt .
  • Reaction Path Search Algorithms : Quantum chemical calculations (e.g., ICReDD methodologies) can predict optimal reaction conditions and intermediates .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns or IR absorption bands) be resolved when analyzing reaction intermediates?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for structural confirmation) .
  • Variable-Temperature NMR : To distinguish dynamic effects (e.g., hydrogen bonding) from static structural anomalies .
  • Computational Validation : Compare experimental IR/NMR spectra with simulated spectra from quantum chemistry software (e.g., Gaussian) .

Q. What mechanistic insights explain the pH-dependent reactivity of the amine groups in this compound during nucleophilic substitution reactions?

  • Methodological Answer :

  • Protonation State Analysis : At low pH, the amine groups are protonated, reducing nucleophilicity. Deprotonation at higher pH increases reactivity but may destabilize the dihydrochloride form .
  • Kinetic Studies : Monitor reaction rates under buffered conditions (pH 4–9) using stopped-flow spectroscopy to identify rate-limiting steps .

Q. How can researchers design experiments to mitigate competing side reactions (e.g., oxidation or dimerization) during functionalization of this compound?

  • Methodological Answer :

  • Protective Group Strategies : Temporarily block primary amines using Boc (tert-butoxycarbonyl) groups to direct reactivity to secondary amines .
  • Radical Scavengers : Add inhibitors like BHT (butylated hydroxytoluene) to suppress oxidation pathways .

Methodological Resources

  • Synthesis & Purification : Refer to protocols for analogous dihydrochloride salts, emphasizing inert conditions and solvent selection .
  • Data Analysis : Leverage cheminformatics tools (e.g., PubChem data pipelines) for spectral database comparisons .
  • Ethical Compliance : Follow ECHA guidelines for handling hygroscopic and amine-containing compounds, including fume hood use and waste disposal .

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